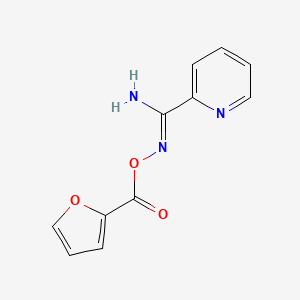
N-(3,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-N'-(2-fluorophenyl)thiourea, commonly known as DFT, is a synthetic chemical compound used in scientific research. DFT has been studied extensively for its potential as an anticancer agent, as well as for its effects on various biochemical and physiological processes. In
科学的研究の応用
DFT has been extensively studied for its potential as an anticancer agent. Studies have shown that DFT can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, DFT has been shown to induce apoptosis, or programmed cell death, in cancer cells. DFT has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the central nervous system.
作用機序
DFT exerts its anticancer effects through multiple mechanisms. One of the main mechanisms is the inhibition of tubulin polymerization, which is necessary for cell division. DFT also induces apoptosis in cancer cells through the activation of caspase enzymes. Additionally, DFT has been shown to inhibit various signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anticancer effects, DFT has been shown to have various biochemical and physiological effects. DFT has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and monoamine oxidase. DFT has also been shown to affect the levels of various neurotransmitters, including dopamine and serotonin, in the brain.
実験室実験の利点と制限
One of the main advantages of using DFT in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, DFT has been shown to have a relatively high selectivity for cancer cells, meaning it has a lower impact on healthy cells. However, one limitation of using DFT in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several potential future directions for research involving DFT. One area of research could focus on developing more efficient synthesis methods for DFT. Additionally, further studies could explore the potential of DFT as an anti-inflammatory agent or its effects on other physiological processes. Finally, there is potential for DFT to be used in combination with other anticancer agents to enhance its effectiveness.
合成法
The synthesis of DFT involves the reaction of 3,4-dichloroaniline and 2-fluorobenzoyl isothiocyanate in the presence of a base. The resulting product is then purified through recrystallization. The yield of DFT can reach up to 90%, making it a relatively efficient synthesis method.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2FN2S/c14-9-6-5-8(7-10(9)15)17-13(19)18-12-4-2-1-3-11(12)16/h1-7H,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYSJTXQHVVLRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=S)NC2=CC(=C(C=C2)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)

![N'-[(4-nitrobenzoyl)oxy]-2-(2-thienyl)ethanimidamide](/img/structure/B5774190.png)
![N-{[(2-methylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5774197.png)

![2-adamantyl[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5774223.png)
![1-{[4-(methylthio)phenoxy]acetyl}indoline](/img/structure/B5774227.png)

![N-(4-{[(propionylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B5774249.png)

![N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B5774251.png)

![N-[2-(dimethylamino)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5774254.png)
